3,5-dichloro-2-methoxy-N-[(2-oxo-2H-chromen-6-yl)carbamothioyl]benzamide
Overview
Description
3,5-dichloro-2-methoxy-N-[(2-oxo-2H-chromen-6-yl)carbamothioyl]benzamide is a complex organic compound with a molecular formula of C18H12Cl2N2O4S This compound is characterized by the presence of dichloro, methoxy, and carbamothioyl functional groups attached to a benzamide core, along with a chromenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-2-methoxy-N-[(2-oxo-2H-chromen-6-yl)carbamothioyl]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Chromenyl Moiety: The chromenyl moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carbamothioyl Group: This step involves the reaction of the chromenyl compound with thiourea derivatives under controlled conditions to introduce the carbamothioyl group.
Attachment of the Benzamide Core: The final step involves coupling the intermediate with 3,5-dichloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-2-methoxy-N-[(2-oxo-2H-chromen-6-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The carbonyl groups in the chromenyl moiety can be reduced to alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the chromenyl carbonyl groups can yield alcohols.
Scientific Research Applications
3,5-dichloro-2-methoxy-N-[(2-oxo-2H-chromen-6-yl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dichloro-2-methoxy-N-[(2-oxo-2H-chromen-6-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The chromenyl moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The carbamothioyl group may also play a role in modulating the compound’s biological activity by interacting with thiol groups in proteins.
Comparison with Similar Compounds
Similar Compounds
3,5-dichloro-2-methoxybenzamide: Lacks the chromenyl and carbamothioyl groups, resulting in different chemical and biological properties.
2-methoxy-N-[(2-oxo-2H-chromen-6-yl)carbamothioyl]benzamide: Similar structure but without the dichloro substitution, which may affect its reactivity and biological activity.
Uniqueness
The presence of both dichloro and chromenyl moieties in 3,5-dichloro-2-methoxy-N-[(2-oxo-2H-chromen-6-yl)carbamothioyl]benzamide makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,5-dichloro-2-methoxy-N-[(2-oxochromen-6-yl)carbamothioyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O4S/c1-25-16-12(7-10(19)8-13(16)20)17(24)22-18(27)21-11-3-4-14-9(6-11)2-5-15(23)26-14/h2-8H,1H3,(H2,21,22,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHTXRSCIDSBMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=O)C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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